molecular formula C24H52BrN B1211116 Tetrahexylammonium bromide CAS No. 4328-13-6

Tetrahexylammonium bromide

Cat. No. B1211116
CAS RN: 4328-13-6
M. Wt: 434.6 g/mol
InChI Key: SYZCZDCAEVUSPM-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tetrahexylammonium bromide and related compounds have been synthesized and studied for their effectiveness as crystal growth inhibitors and in facilitating various chemical reactions. For example, tetraisohexylammonium bromide, a structurally similar compound, has been identified as a powerful structure II clathrate hydrate crystal-growth inhibitor, exhibiting dynamic alkyl-chain disorder at different temperatures (Kelland & Thompson, 2012). Additionally, tetra(iso-hexyl)ammonium bromide has shown exceptional inhibition of tetrahydrofuran (THF) hydrate crystal growth, outperforming other quaternary ammonium salts in this capacity (Chua & Kelland, 2012).

Molecular Structure Analysis

The molecular structure of this compound involves a central nitrogen atom surrounded by four hexyl chains, contributing to its hydrophobic characteristics and phase transfer capabilities. The structure influences its solubility and interaction with various solvents and reagents. Structural studies have revealed insights into the disorder in alkyl chains and the impact on crystal growth inhibition properties.

Chemical Reactions and Properties

This compound serves as a catalyst and reagent in numerous chemical reactions, such as the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives, demonstrating its utility in promoting efficient and eco-friendly chemical transformations (Khurana & Kumar, 2009). It is also involved in the chemoselective bromodeboronation of organotrifluoroborates, showcasing its versatility and wide range of functional group tolerance (Yao et al., 2010).

Physical Properties Analysis

The physical properties of this compound, including solubility in various solvents and melting point, are crucial for its application in different chemical processes. Its solubility in benzene and other organic solvents is a significant factor in its use as a phase transfer catalyst in organic synthesis (Lee and Huang, 2002).

Scientific Research Applications

Ultrasonic Velocities and Compressibilities

Tetrahexylammonium bromide (Hex4NBr) is studied for its ultrasonic velocities and isentropic compressibilities in N,N-dimethylacetamide. This research provides insights into the specific constitutional and structural factors of the solvent molecules and solute ions (Das, Das, & Hazra, 2004).

Thermochemical Interactions

Studies on Hex4NBr in water with formamide and carbamide illustrate its impact on solvation and interaction in aqueous solutions. This analysis is essential for understanding the influence of the tetraalkylammonium cation size on its solvation (Batov, 2009).

Structural Analysis

In the field of crystallography, Hex4NBr is a key element in studying alkyl-chain disorder in tetraisohexylammonium bromide, revealing dynamic disorder in its alkyl chains (Kelland & Thompson, 2012).

Ion-Solvent Interactions

FTIR spectroscopy of Hex4NBr in acrylonitrile helps in investigating cation-anion interactions and the effects of electrostriction. This is crucial for understanding the ion-solvent dynamics in various chemical processes (Sinha, Bhattacharjee, & Roy, 2009).

Hydrophobic Hydration Effect

Research on the thermodynamic properties of Hex4NBr in aqueous solutions shows the dependence of the hydrophobic hydration effect on the cation size. Such studies are vital for the understanding of hydrophobic interactions in solutions (Kustov, 2009).

Supramolecular Chemistry

In supramolecular chemistry, Hex4NBr's role in the formation of hexameric resorcinarene capsules in chloroform solution demonstrates its significance in creating stable supramolecular structures (Avram & Cohen, 2002).

Ionic Association and Conductance

Studies on Hex4NBr in various solvents like methanol and acetonitrile are important for understanding ionic association and conductance in different mediums. This is pivotal for applications in electrochemistry and related fields (Das, Saha, & Hazra, 2000).

Phase-Transfer Catalysis

Hex4NBr is used in phase-transfer catalyzed reactions, such as the isomerization of alkynes to allenes, demonstrating its efficacy as a catalyst in organic synthesis (Oku, Arai, Katayama, & Shioiri, 2000).

Safety and Hazards

Tetrahexylammonium bromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Biochemical Analysis

Biochemical Properties

Tetrahexylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in ion transport and membrane stability. The nature of these interactions often involves ionic bonding and hydrophobic interactions, which stabilize the enzyme-substrate complexes and enhance reaction rates .

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of ion channels and transporters, leading to altered cellular ion homeostasis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit certain ion channels by blocking their pore, thereby preventing ion flow. This inhibition can result in changes in cellular ion concentrations and subsequent alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and membrane stability. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid composition and distribution within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound can be transported across cell membranes by ion transporters, leading to its accumulation in intracellular organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes, as it ensures that this compound interacts with its target biomolecules in the appropriate cellular context .

properties

IUPAC Name

tetrahexylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCZDCAEVUSPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-54-6 (Parent)
Record name 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID50884059
Record name 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1)
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Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4328-13-6
Record name Tetrahexylammonium bromide
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Record name 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1)
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Record name 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1)
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Record name Tetrahexylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tetrahexylammonium bromide?

A1: this compound has the molecular formula (C6H13)4NBr and a molecular weight of 466.62 g/mol. []

Q2: What spectroscopic techniques are commonly employed for characterizing this compound?

A2: Researchers frequently utilize spectroscopic methods such as Fourier transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, including 81Br-NMR, to characterize this compound and investigate its interactions. [, , ]

Q3: How does this compound perform as a phase-transfer catalyst under various conditions?

A3: this compound exhibits efficacy as a phase-transfer catalyst in various organic reactions, including alkylations and dehydrohalogenations. Its performance is influenced by factors like solvent polarity, temperature, and the presence of other ions. Notably, it demonstrates higher catalytic activity compared to tetrabutylammonium bromide in certain reactions. [, ]

Q4: How does this compound facilitate the synthesis of allenes?

A5: this compound acts as a highly efficient catalyst for the isomerization of alkynes to allenes under mild phase-transfer conditions. This reaction offers a valuable synthetic route to allenes, highlighting the compound's versatility in organic synthesis. []

Q5: How is Conductor-like Screening Model (COSMO) employed to study this compound-based deep eutectic solvents (DES)?

A7: COSMO, with adjustments to account for specific DES interactions, accurately predicts liquid-liquid equilibrium (LLE) in this compound-based DES. While highly accurate for ethylene glycol (EG) based DES, the model shows lower accuracy for glycerol systems, possibly due to challenges in modeling glycerol’s influence on polarizability within the DES. []

Q6: How does the alkyl chain length of tetraalkylammonium salts influence their properties in solution?

A8: Studies on the viscosities and conductances of tetraalkylammonium bromides (from ethyl to hexyl) in various solvents reveal that increasing the alkyl chain length leads to changes in ion-solvent interactions, affecting properties such as conductivity and viscosity. These findings highlight the influence of alkyl chain length on the behavior of these salts in solution. [, , ]

Q7: How is this compound employed in analytical techniques for analyzing environmental samples?

A9: Researchers successfully utilize this compound in an unconventional single-salt aqueous biphasic system (ABS) for extracting trace heavy metals from water samples. This technique, coupled with microwave-induced plasma atomic emission spectrometry (MP-AES), enables sensitive multielement determination of heavy metals, significantly improving detection limits compared to analysis without preconcentration. []

Q8: What are the environmental implications of using this compound-based DES?

A10: While research on the environmental impact of these DES is ongoing, studies highlight their potential as a greener alternative to traditional solvents in applications such as aromatic extraction. Further research is crucial to fully assess their biodegradability and ecotoxicological effects and develop strategies for responsible waste management and recycling. [, ]

Q9: How does this compound contribute to understanding biological ion channels?

A11: this compound, due to its size, serves as a potential tool for probing the pore size of ion channels. Research on Xenopus oocytes suggests that this compound may have lower membrane permeability compared to sodium ions, providing insights into channel selectivity. []

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